molecular formula C19H18F5N3O3 B3011631 1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097940-34-4

1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B3011631
CAS RN: 2097940-34-4
M. Wt: 431.363
InChI Key: YBHMAXZVYPBNQY-DAFODLJHSA-N
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Description

The compound "1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" is a chemical entity that appears to be a derivative of imidazolidine-2,4-dione, a class of compounds known for their biological activities. The structure suggests the presence of a piperidinyl group and a difluorophenyl group, which could potentially affect its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can involve the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in one study . This method could potentially be adapted for the synthesis of the compound by using the appropriate isocyanate and nitromethane derivatives. The reaction conditions and the presence of triethylamine are crucial for the formation of the desired product.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives can be complex, with the potential for various conformations. For instance, a related compound with a hydantoin ring was found to adopt a planar conformation, influenced by π conjugation . The presence of different substituents, such as the piperidinyl and difluorophenyl groups, could further affect the molecular conformation and the overall three-dimensional shape of the molecule.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can participate in a range of chemical reactions. The hydantoin ring, for example, can form inter- and intramolecular hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . The specific chemical reactions of the compound would depend on the functional groups present and their relative positions within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives can vary widely depending on their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the presence of fluorine atoms and the overall molecular geometry . The trifluoroethyl group in the compound is likely to affect its lipophilicity and could potentially enhance its biological activity by facilitating membrane penetration.

properties

IUPAC Name

1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5N3O3/c20-13-2-3-15(21)12(9-13)1-4-16(28)25-7-5-14(6-8-25)26-10-17(29)27(18(26)30)11-19(22,23)24/h1-4,9,14H,5-8,10-11H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHMAXZVYPBNQY-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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